molecular formula C13H10BrNO4 B1397116 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene CAS No. 1299465-82-9

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene

Cat. No.: B1397116
CAS No.: 1299465-82-9
M. Wt: 324.13 g/mol
InChI Key: AWIXMMGPGUCNSM-UHFFFAOYSA-N
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Description

“4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms. The benzene ring in this compound is substituted with bromo, methoxy-phenoxy, and nitro groups .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzene ring, with bromo, methoxy-phenoxy, and nitro substituents. The exact positions of these substituents on the benzene ring would be determined by the specific synthesis process used .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be influenced by the presence of the bromo, methoxy-phenoxy, and nitro groups. These groups could participate in various types of reactions, such as substitution reactions or electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the nitro group could contribute to a high dipole moment, while the bromo and methoxy-phenoxy groups could influence its reactivity .

Scientific Research Applications

  • Synthesis Methods : A study discussed a new method to synthesize 4-methoxy-1-nitrobenzene, which is a related compound, by substituting 4-chloro-1-nitrobenzene. This synthesis involved various steps and achieved high yields above 80% in all steps (Jian, 2000).

  • Atmospheric Chemistry : Research on guaiacol (2-methoxyphenol) with hydroxyl radicals, another related compound, showed the formation of nitroguaiacol isomers as main oxidation products in both gas and aerosol phases. This study helps in understanding the atmospheric implications of reactions involving similar compounds (Lauraguais et al., 2014).

  • Crystal Structure Analysis : The crystal structures of various benzene derivatives, including related compounds, have been determined using X-ray powder diffraction data. This research provides insights into the molecular structure of such compounds (Goubitz et al., 1999).

  • Surface Engineering and Electronic Structure : A study on Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene, investigated their properties using spectroscopy. This research is significant for silicon surface engineering and understanding molecule-substrate interactions (Hunger et al., 2006).

  • Azo-Coupling and Chemical Reactivity : The azo-coupling kinetics of 4-nitrobenzenediazonium ions with 4-substituted phenols, including 4-methoxyphenol, were studied, revealing interesting behaviors and reactivity patterns in electrophilic aromatic substitution (Kulič et al., 1975).

  • Organomercury Compounds Synthesis : The synthesis and NMR spectra of various organomercury compounds, including those derived from 1-methoxy-2-nitrobenzene, were explored. This work contributes to the understanding of organomercury chemistry (Deacon et al., 1986).

  • Molecular Resonance Studies : Multinuclear magnetic resonance spectroscopic studies of substituted anisoles, including nitrobenzene derivatives, provide insights into molecular orbital interactions and chemical shifts (Pandiarajan et al., 1994).

  • Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives, which included bromo- and methoxybenzene groups, focused on their properties for photodynamic therapy, highlighting their potential in cancer treatment (Pişkin et al., 2020).

Mechanism of Action

The mechanism of action of “4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene” in chemical reactions would likely involve the movement of electrons between the various substituents and the benzene ring. This could result in the formation of new bonds or the breaking of existing ones .

Safety and Hazards

As with any chemical compound, handling “4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene” would require appropriate safety precautions. This could include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The future directions for research on “4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene” could include exploring its potential uses in various chemical reactions or studying its properties under different conditions .

Properties

IUPAC Name

4-bromo-2-(4-methoxyphenoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-8-9(14)2-7-12(13)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXMMGPGUCNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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